4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride
Overview
Description
4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C11H23ClN2O3. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride typically involves the protection of piperidine followed by functional group transformations. One common method includes:
Protection of Piperidine: The piperidine ring is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Functional Group Transformation: The protected piperidine is then subjected to various functional group transformations to introduce the aminomethyl and hydroxyl groups. This may involve reactions such as alkylation, reduction, and oxidation under controlled conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can undergo reduction reactions to convert the carbonyl group back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyl compound.
Scientific Research Applications
4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Medicine: It is involved in the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes or receptors. The molecular targets and pathways involved vary based on the specific biological system being studied. For example, it may inhibit aspartic acid protease or kinesin spindle protein, affecting cellular processes such as protein degradation or cell division.
Comparison with Similar Compounds
4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride can be compared with other similar compounds such as:
1-Boc-4-(aminomethyl)piperidine: Similar in structure but lacks the hydroxyl group.
4-(N-Boc-amino)piperidine: Another derivative of piperidine with different functional groups.
4-Amino-1-Boc-piperidine: Used in the synthesis of pharmaceutical compounds, similar in structure but with different applications.
The uniqueness of this compound lies in its specific functional groups, which provide versatility in chemical reactions and applications in various fields of research.
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13;/h15H,4-8,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMSEJCIOXCEEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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